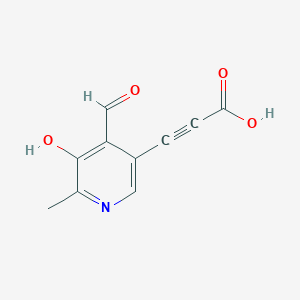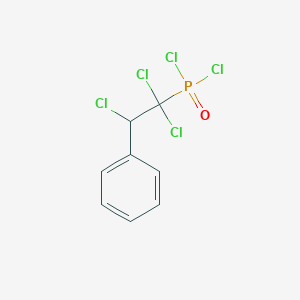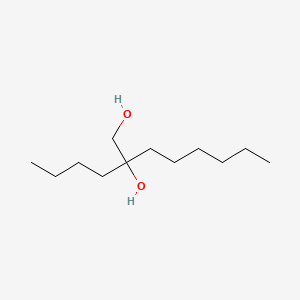![molecular formula C12H18O3S B14505486 Ethanol, 2-[(2,5-diethoxyphenyl)thio]- CAS No. 62774-53-2](/img/structure/B14505486.png)
Ethanol, 2-[(2,5-diethoxyphenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[(2,5-diethoxyphenyl)thio]- is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. This compound is characterized by the presence of a thiol group (-SH) attached to an ethanol backbone, with a 2,5-diethoxyphenyl group as a substituent. Thiols are known for their distinctive odors and are often used in various chemical reactions due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[(2,5-diethoxyphenyl)thio]- typically involves the reaction of 2,5-diethoxyphenylthiol with an appropriate ethanol derivative. One common method is the nucleophilic substitution reaction where the thiol group attacks an electrophilic carbon in the ethanol derivative, leading to the formation of the desired product. The reaction is usually carried out under basic conditions to deprotonate the thiol group, enhancing its nucleophilicity.
Industrial Production Methods
Industrial production of ethanol, 2-[(2,5-diethoxyphenyl)thio]- may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation to ensure the compound’s purity. Industrial methods may also employ continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[(2,5-diethoxyphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Alkyl halides are typical electrophiles in substitution reactions, with bases like sodium hydroxide (NaOH) to deprotonate the thiol group.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Thiols are regenerated from disulfides.
Substitution: Thioethers are formed as major products.
Applications De Recherche Scientifique
Ethanol, 2-[(2,5-diethoxyphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ethanol, 2-[(2,5-diethoxyphenyl)thio]- involves its interaction with molecular targets through its thiol group. Thiols are known to form covalent bonds with electrophilic centers in biological molecules, which can lead to the modulation of enzyme activity and other cellular processes. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions and the formation of thioether linkages.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol: A simple thiol with a similar structure but without the phenyl group.
2-Phenylethanethiol: Contains a phenyl group but lacks the diethoxy substituents.
2-(Phenylthio)ethanol: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
Ethanol, 2-[(2,5-diethoxyphenyl)thio]- is unique due to the presence of the 2,5-diethoxyphenyl group, which imparts distinct chemical and physical properties. This substitution pattern can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62774-53-2 |
|---|---|
Formule moléculaire |
C12H18O3S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
2-(2,5-diethoxyphenyl)sulfanylethanol |
InChI |
InChI=1S/C12H18O3S/c1-3-14-10-5-6-11(15-4-2)12(9-10)16-8-7-13/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Clé InChI |
CIRXMVSFDSJPCY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)OCC)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)

![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)
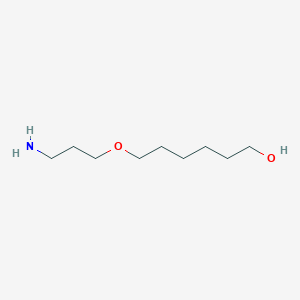
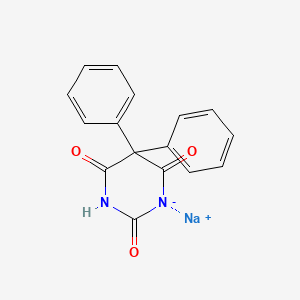
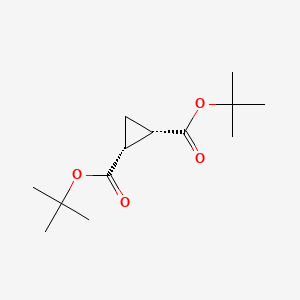
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)
